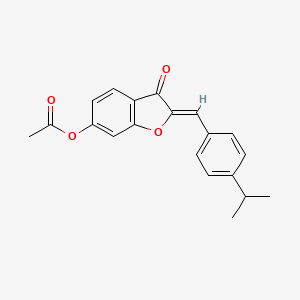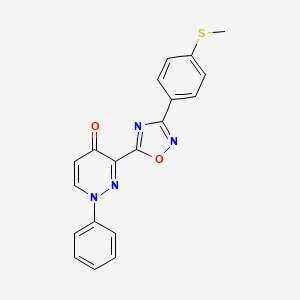![molecular formula C11H12Cl2N2O2 B2838882 2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide CAS No. 2060063-94-5](/img/structure/B2838882.png)
2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds with structural similarities to 2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide have been synthesized and studied for their potential applications in dye-sensitized solar cells (DSSCs) and as ligands for protein interactions. For instance, benzothiazolinone acetamide analogs demonstrate significant light harvesting efficiency and the ability to interact with proteins like Cyclooxygenase 1 (COX1), indicating potential for both energy-related applications and biomedical research (Mary et al., 2020).
Bronchodilatory Activity
Another research domain involves the synthesis and evaluation of compounds for bronchodilatory activity, through which new chemical entities are explored for potential therapeutic applications in respiratory diseases. The study and development of dihydropyridines from reactions including similar chlorophenyl carbamoyl moieties have shown promising results in this area (Suresh et al., 2007).
Neuroprotection and Antiviral Properties
The therapeutic efficacy of related compounds in treating neurological diseases such as Japanese encephalitis has been evaluated, with findings supporting their significant antiviral and antiapoptotic effects in vitro. This indicates a potential for developing new therapeutic agents against viral diseases affecting the nervous system (Ghosh et al., 2008).
Insecticidal Activity
Research into the insecticidal properties of carbamoylated and acylated pyrazolines, which may share functional groups with this compound, has provided insights into the stereochemical factors influencing insecticidal activity. Such studies offer a pathway towards developing more effective and selective insecticidal agents (Hasan et al., 1996).
Metabolism and Environmental Impact
The study of chloroacetamide herbicides and their metabolism in human and rat liver microsomes highlights the environmental and health-related aspects of chemicals structurally related to this compound. Understanding the metabolic pathways can inform the safety and regulatory measures for the use of such compounds (Coleman et al., 2000).
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-15(11(17)6-12)7-10(16)14-9-4-2-3-8(13)5-9/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTINGVBUMRFHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
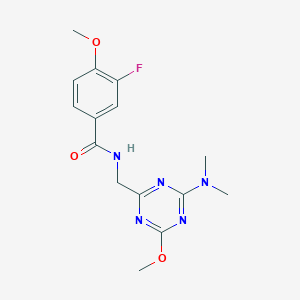
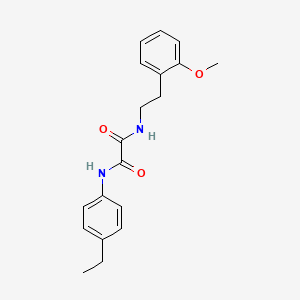

![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2838804.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2838805.png)
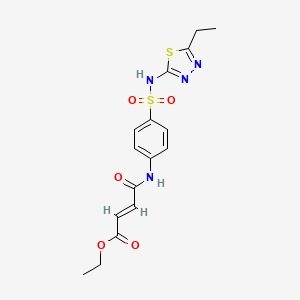
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2838808.png)
![N-Ethyl-N-[2-[(4-ethyl-5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2838809.png)
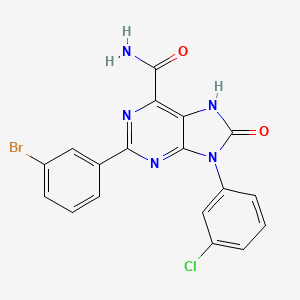
![2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2838812.png)
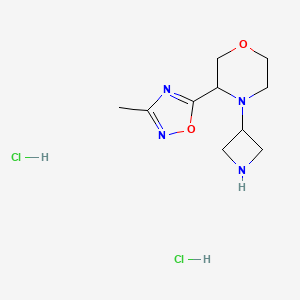
![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2838819.png)
